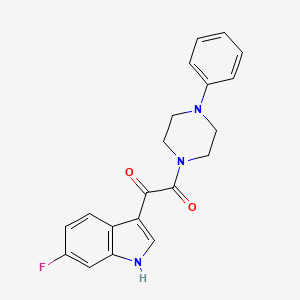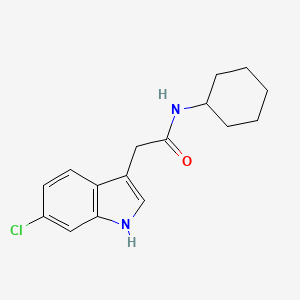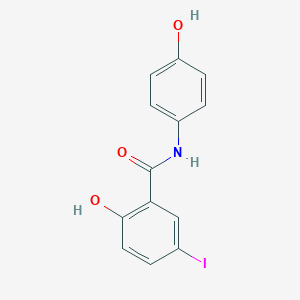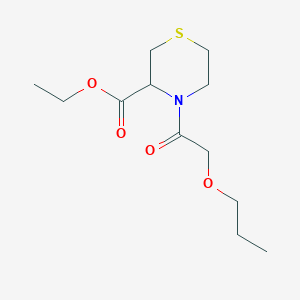![molecular formula C13H12N4O B6643467 N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用机制
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide acts as a selective inhibitor of the cGAS-STING pathway by binding to the STING protein and preventing its activation. This results in the inhibition of the immune response to viral infections, which can help to prevent the development of autoimmune diseases. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation in autoimmune diseases. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has also been shown to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide in lab experiments is its selectivity for the cGAS-STING pathway, which allows for the specific inhibition of this pathway without affecting other immune responses. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
Future research on N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide could focus on its potential use in the treatment of autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further studies could explore the use of N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide in combination with other therapies to enhance its therapeutic effects. Finally, research could focus on improving the solubility of N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide to make it easier to work with in lab experiments.
合成方法
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-(cyanomethyl)benzaldehyde with 1-methylpyrazole-3-carboxylic acid in the presence of a base. Another method involves the reaction of 4-(cyanomethyl)benzaldehyde with hydrazine hydrate, followed by the reaction with methyl pyruvate. The resulting product is then treated with a base to obtain N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide.
科学研究应用
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been studied for its potential therapeutic properties, including its ability to act as a selective inhibitor of the cGAS-STING pathway, which is involved in the immune response to viral infections. N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases. Additionally, N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-9-7-12(16-17)13(18)15-11-4-2-10(3-5-11)6-8-14/h2-5,7,9H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCNPQKORBSDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)

![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)

![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)

![3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)

![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)